4-Acetamidobutyryl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

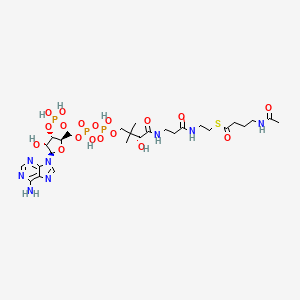

4-Acetamidobutyryl-coenzyme A is an acyl-CoA compound resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-acetamidobutanoic acid . It plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidobutanoyl-CoA involves the reaction of 4-acetamidobutanoic acid with coenzyme A. This reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the acyl-CoA bond .

Industrial Production Methods

While specific industrial production methods for 4-acetamidobutanoyl-CoA are not extensively documented, the general approach involves enzymatic synthesis using coenzyme A and 4-acetamidobutanoic acid as substrates. Enzymes such as acyl-CoA synthetases are employed to catalyze the reaction under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamidobutyryl-coenzyme A undergoes various chemical reactions, including:

Condensation: Involving the formation of acyl-CoA derivatives through the reaction with other carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Requires water and specific enzymes such as 4-acetamidobutyryl-CoA deacetylase.

Condensation: Utilizes activating agents like carbodiimides and coenzyme A.

Major Products

Hydrolysis: Produces acetate and 4-aminobutanoyl-CoA.

Condensation: Forms various acyl-CoA derivatives depending on the reacting carboxylic acid.

Aplicaciones Científicas De Investigación

Microbial Metabolism and Butyrate Production

Role in Butyrate Formation

4-Acetamidobutyryl-coenzyme A is integral to the metabolic pathways of butyrate-producing bacteria in the human gut. These bacteria utilize butyryl-coenzyme A transferase as a key enzyme in the final step of butyrate synthesis. Research has shown that specific strains, such as Roseburia hominis and Faecalibacterium prausnitzii, predominantly use this pathway for butyrate production, which is crucial for maintaining colon health .

Case Study: Detection of Butyryl-CoA Transferase Genes

A semiquantitative real-time PCR assay was developed to detect butyryl-coenzyme A transferase genes in complex microbial communities. This method allows for the assessment of butyrate-producing capabilities of gut microbiota, which can fluctuate based on dietary and environmental factors .

Neurobiological Implications

Link to Neurodegenerative Diseases

this compound is implicated in neurodevelopment and neurodegenerative processes. Its derivatives play a role in post-translational modifications that affect enzyme activity linked to metabolic stress . The correlation between coenzyme A levels and protein modifications suggests that disturbances in these pathways may contribute to conditions such as Alzheimer's disease.

Research Findings

Studies indicate that alterations in coenzyme A levels can lead to significant changes in protein acylation states, potentially affecting neuronal function and survival .

Enzyme Function and Biochemical Pathways

Acyl-CoA Carboxylase Activity

this compound serves as a substrate for acyl-CoA carboxylases, which are vital in fatty acid metabolism and biosynthesis of polyketides. Research has shown that mutations in specific residues of these enzymes can alter substrate specificity, highlighting the versatile roles of acyl-CoA derivatives .

Table: Enzyme Activity Related to this compound

| Enzyme Type | Substrate | Reaction Type | Reference |

|---|---|---|---|

| Acyl-CoA Carboxylase | Acetyl-CoA | Carboxylation | |

| Butyryl-CoA Transferase | Butyric Acid | Transfer Reaction | |

| Acetyl-CoA Synthetase | Acetate | Synthesis |

Therapeutic Potential

Inhibitory Effects on Enzymes

Compounds derived from or related to this compound have shown promise as inhibitors of enzymes such as acetylcholinesterase, which is relevant for treating cognitive decline associated with Alzheimer's disease. The design of new inhibitors based on this compound could lead to effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-acetamidobutanoyl-CoA involves its role as an acyl donor in biochemical reactions. It participates in the transfer of acyl groups to various substrates, facilitating metabolic processes such as fatty acid and amino acid metabolism . The molecular targets include enzymes involved in these metabolic pathways, such as acyl-CoA synthetases and deacetylases .

Comparación Con Compuestos Similares

Similar Compounds

Butyryl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.

Acetyl-CoA: A key molecule in energy production and

Propiedades

Número CAS |

74833-91-3 |

|---|---|

Fórmula molecular |

C27H45N8O18P3S |

Peso molecular |

894.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-acetamidobutanethioate |

InChI |

InChI=1S/C27H45N8O18P3S/c1-15(36)29-7-4-5-18(38)57-10-9-30-17(37)6-8-31-25(41)22(40)27(2,3)12-50-56(47,48)53-55(45,46)49-11-16-21(52-54(42,43)44)20(39)26(51-16)35-14-34-19-23(28)32-13-33-24(19)35/h13-14,16,20-22,26,39-40H,4-12H2,1-3H3,(H,29,36)(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,28,32,33)(H2,42,43,44)/t16-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

UEKGDRAHBCQADD-HDRQGHTBSA-N |

SMILES |

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Sinónimos |

4-AAB-CoA 4-acetamidobutyryl-CoA 4-acetamidobutyryl-coenzyme A coenzyme A, 4-acetamidobutyryl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.